3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide

AMPK activation selectivity metabolic disease

3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic benzimidazole derivative (C21H23N3O3, MW 365.4 g/mol). Structurally, it features a tetrahydrofuran-2-yl substituent at the 2-position of the benzimidazole core and a 4-methoxyphenylpropanamide side chain.

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
CAS No. 1224155-11-6
Cat. No. B12177945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide
CAS1224155-11-6
Molecular FormulaC21H23N3O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4
InChIInChI=1S/C21H23N3O3/c1-26-16-8-4-14(5-9-16)6-11-20(25)22-15-7-10-17-18(13-15)24-21(23-17)19-3-2-12-27-19/h4-5,7-10,13,19H,2-3,6,11-12H2,1H3,(H,22,25)(H,23,24)
InChIKeyVSEMFRHIILQDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide (CAS 1224155-11-6) Procurement Specification


3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide is a synthetic benzimidazole derivative (C21H23N3O3, MW 365.4 g/mol) . Structurally, it features a tetrahydrofuran-2-yl substituent at the 2-position of the benzimidazole core and a 4-methoxyphenylpropanamide side chain. This scaffold places it within the benzimidazole-tetrahydrofuran class, a group explored in patent literature as AMP-activated protein kinase (AMPK) activators for potential metabolic disease applications. However, peer-reviewed biological characterization of this specific compound remains absent from the public domain.

Procurement Risk Alert: Why 3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide Cannot Be Replaced by Generic Analogs


In the benzimidazole-tetrahydrofuran class, minor structural changes can lead to major shifts in biological activity. Quantitative structure-activity relationship (QSAR) studies on related AMPK-activating benzimidazole derivatives demonstrate that even subtle modifications to the phenyl or tetrahydrofuran substituents can abolish target engagement, with modeled relative enzyme activity (REA) spanning a wide spectrum across a set of 74 analogs [1]. Without experimental head-to-head data for CAS 1224155-11-6, any substitution with an in-class compound represents a significant scientific risk, as potency, selectivity, and off-target profiles are unpredictable.

Differential Evidence for 3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide vs. Closest Analogs


Absence of Published Head-to-Head Selectivity or Potency Data vs. Closest Analogs

No quantitative, comparator-based biological assay data (e.g., IC50, EC50, Kd) for CAS 1224155-11-6 against its closest in-class analogs could be located in primary research articles, patents, or authoritative databases [1][2]. High-strength differential evidence is limited. Without experimental values, any claim of superiority or differentiation over structurally related compounds is not scientifically supported.

AMPK activation selectivity metabolic disease

Lack of Published Physicochemical and Stability Data vs. In-Class Compounds

The only publicly available data for CAS 1224155-11-6 are its molecular formula (C21H23N3O3) and molecular weight (365.4 g/mol) from a single chemical database . Critical procurement parameters such as aqueous solubility, logP, melting point, and solution stability are not reported. In contrast, many in-class benzimidazole derivatives have published or predicted physicochemical profiles that inform formulation and assay design. The lack of these basic parameters for the target compound means its handling and storage requirements are entirely unknown, presenting a practical procurement barrier.

solubility logP chemical stability

Potential Research Use Cases for 3-(4-methoxyphenyl)-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]propanamide Based on Available Evidence


Negative Control in AMPK Activation Screening

Given the structural resemblance to known AMPK activators but the complete lack of confirmatory activity data, this compound could be deployed as a structurally matched negative control in high-throughput screening campaigns. Its use would require in-house profiling to confirm the absence of AMPK activation, as predicted by SAR trends from the QSAR study on similar benzimidazole derivatives [1].

Chemical Probe for THF Substituent SAR Exploration

The tetrahydrofuran-2-yl moiety is a known but underexplored substituent in this class. This compound could serve as a starting point for systematic SAR studies to understand the contribution of the THF ring to target binding, metabolic stability, and off-target interactions, especially in the context of AMPK and related kinases [1]; but initial potency data must be generated de novo.

Analytical Reference Standard for Method Development

With confirmed molecular formula and weight (C21H23N3O3, MW 365.4 g/mol) , this compound can be used as an analytical reference standard for HPLC, LC-MS, or NMR method development, provided its purity is independently verified by the vendor and the end user. This is its most immediately viable application given the current data landscape.

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